4-Dechloro-3-chloro indomethacin

Description

Contextual Significance of Indomethacin (B1671933) as a Prototypical Non-Steroidal Anti-Inflammatory Drug (NSAID)

Indomethacin, chemically known as 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, was first discovered in 1963 and approved for medical use in the United States in 1965. drugbank.com It quickly established itself as a powerful non-steroidal anti-inflammatory drug (NSAID) with pronounced analgesic and antipyretic properties. drugbank.comnih.gov As one of the most potent NSAIDs of its time, it became a benchmark for the development of other drugs in this class. drugbank.comnih.govscispace.com

The therapeutic effects of indomethacin stem from its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. drugbank.comnih.govresearchgate.net These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govresearchgate.net By blocking prostaglandin (B15479496) production, indomethacin effectively reduces these symptoms. drugbank.comnih.gov Its efficacy has been demonstrated in the management of various conditions, including rheumatoid arthritis, gouty arthritis, and other inflammatory disorders. drugbank.comrxlist.com

Rationale for Structural Modification and Analog Design in Pharmacological Research

The significant therapeutic benefits of indomethacin are accompanied by a range of side effects, which drives the ongoing efforts in structural modification and analog design. A primary goal of this research is to develop analogs with greater selectivity for the COX-2 enzyme. researchgate.netnih.gov The COX-1 enzyme is involved in protecting the gastric mucosa, and its inhibition is linked to gastrointestinal side effects. researchgate.net Therefore, a selective COX-2 inhibitor could offer similar anti-inflammatory benefits with a reduced risk of such complications.

Researchers have explored various modifications to the indomethacin structure. These include the substitution of different chemical groups at various positions on the molecule to investigate the impact on its interaction with COX enzymes. researchgate.netnih.govresearchgate.netacs.orgnih.gov For instance, the creation of ester and amide derivatives of indomethacin has been explored as a strategy to develop selective COX-2 inhibitors. nih.gov Such studies are crucial for understanding the structure-activity relationship of these compounds and for designing new drugs with improved therapeutic profiles. researchgate.net

Definition and Research Relevance of "4-Dechloro-3-chloro indomethacin" as a Specific Indomethacin Analog/Impurity

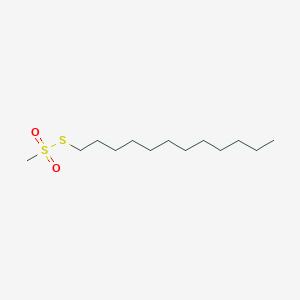

"this compound" is a specific analog of indomethacin where the chlorine atom at the 4-position of the benzoyl group is absent and a chlorine atom is present at the 3-position. lgcstandards.comdrjcrbio.com Its chemical name is 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid. lgcstandards.comdrjcrbio.com

This compound is primarily recognized as an impurity found in the manufacturing of indomethacin, designated as "Indomethacin EP Impurity E". drjcrbio.comallmpus.compharmaffiliates.com The presence of such impurities in pharmaceutical preparations is a critical aspect of drug quality control, as they can potentially affect the safety and efficacy of the final product. The study of these impurities is essential for developing and validating analytical methods to ensure the purity of the active pharmaceutical ingredient.

While primarily documented as an impurity, the synthesis and characterization of such analogs are also relevant to pharmacological research. By comparing the biological activity of these analogs to the parent compound, researchers can gain insights into the specific structural requirements for potent and selective COX inhibition.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Name | 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid lgcstandards.comdrjcrbio.com |

| Synonyms | Indomethacin EP Impurity E, Indomethacin 3-Chloro Analog drjcrbio.comallmpus.com |

| Molecular Formula | C19H16ClNO4 allmpus.compharmaffiliates.com |

| Molecular Weight | 357.79 g/mol allmpus.compharmaffiliates.com |

| CAS Number | 807614-94-4 drjcrbio.comallmpus.compharmaffiliates.com |

Indomethacin and Its Related Compounds

Structure

3D Structure

Properties

Molecular Formula |

C13H28O2S2 |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

1-methylsulfonylsulfanyldodecane |

InChI |

InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3 |

InChI Key |

SADBZHYHWAEDGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSS(=O)(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies

Retrosynthetic Analysis for the Generation of "4-Dechloro-3-chloro indomethacin"

A plausible retrosynthetic analysis for 4-Dechloro-3-chloro indomethacin (B1671933) begins with disconnecting the N-acyl bond, a common strategy for indole-based compounds. This leads to two key synthons: the substituted indole (B1671886) core, 5-methoxy-2-methyl-1H-indole-3-acetic acid, and the acylating agent, 3-chlorobenzoyl chloride. The indole-3-acetic acid moiety can be further disconnected, suggesting a precursor such as a suitable phenylhydrazine (B124118) and a keto-acid, which can be cyclized via the Fischer indole synthesis. This well-established reaction is a cornerstone for the construction of the indole nucleus from readily available starting materials. sciencesnail.comwikipedia.org

The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Disconnect 1 (N-Acyl Bond): 5-methoxy-2-methyl-1H-indole-3-acetic acid and 3-chlorobenzoyl chloride

Disconnect 2 (Indole Ring): 4-methoxyphenylhydrazine and levulinic acid (or its ester)

This strategic deconstruction provides a clear and logical roadmap for the forward synthesis of the target compound.

Development and Optimization of Synthetic Routes

The forward synthesis of this compound is a carefully orchestrated sequence of reactions, each requiring optimization of conditions to ensure high yields and purity.

The construction of the core indole ring system, specifically 5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester, is efficiently achieved through the Fischer indole synthesis. wikipedia.org This reaction involves the condensation of 4-methoxyphenylhydrazine with methyl levulinate under acidic conditions. sciencesnail.com

The reaction typically proceeds by heating the two starting materials in the presence of an acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and hydrochloric acid. wikipedia.orgnih.gov The initial step is the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. sciencesnail.comwikipedia.org

| Parameter | Condition | Purpose |

| Reactants | 4-methoxyphenylhydrazine, Methyl levulinate | Formation of the indole scaffold |

| Catalyst | Polyphosphoric acid or Acetic acid/HCl | To facilitate the cyclization reaction |

| Temperature | Elevated | To drive the reaction to completion |

| Solvent | Typically the acid catalyst itself or a high-boiling organic solvent | To dissolve reactants and facilitate the reaction |

With the substituted indole ester in hand, the next crucial step is the introduction of the 3-chlorobenzoyl group at the indole nitrogen. This is accomplished through an N-acylation reaction. The indole ester is treated with 3-chlorobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. sciencesnail.com

A common base used for this transformation is pyridine, which can also act as a nucleophilic catalyst. sciencesnail.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature to control the reactivity of the acyl chloride.

| Parameter | Condition | Purpose |

| Substrate | 5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester | The indole core to be acylated |

| Reagent | 3-Chlorobenzoyl chloride | Source of the 3-chlorobenzoyl group |

| Base | Pyridine or other non-nucleophilic base | To neutralize HCl byproduct and catalyze the reaction |

| Solvent | Dichloromethane or Chloroform | To provide a suitable reaction medium |

The final step in the synthesis of this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or ethanol. sciencesnail.com

The reaction mixture is usually heated to reflux to ensure complete hydrolysis. After the reaction is complete, the solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product. orgsyn.org

| Parameter | Condition | Purpose |

| Substrate | Methyl 2-(1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate | The ester precursor |

| Reagent | Sodium hydroxide or Potassium hydroxide | To hydrolyze the ester to a carboxylate salt |

| Solvent | Methanol/Water or Ethanol/Water | To dissolve both the substrate and the base |

| Acidification | Hydrochloric acid | To protonate the carboxylate and precipitate the final product |

Isolation and Purification Techniques for Research-Grade Material

Obtaining research-grade this compound requires meticulous isolation and purification. After the final hydrolysis and acidification steps, the crude product is typically collected by filtration. orgsyn.org The primary method for purification is recrystallization. google.com

The choice of solvent for recrystallization is critical. A mixed solvent system, such as acetone/water or ethanol/water, is often employed. google.com The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound while impurities remain in the mother liquor. The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

| Technique | Description |

| Filtration | The initial separation of the crude solid product from the reaction mixture. |

| Recrystallization | The primary method for purifying the solid product. Involves dissolving the compound in a hot solvent and allowing it to crystallize upon cooling. google.com |

| Chromatography | Techniques such as column chromatography can be used for further purification if necessary. |

| Drying | The purified crystals are dried under vacuum to remove any residual solvent. |

Advanced Analytical Characterization for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be indispensable for the structural confirmation of 4-Dechloro-3-chloro indomethacin (B1671933).

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected spectrum would show distinct signals for the aromatic protons on the 3-chlorobenzoyl and the indole (B1671886) rings, the methoxy (B1213986) group protons, the methyl protons, and the methylene (B1212753) protons of the acetic acid side chain. The splitting patterns and coupling constants would be critical in assigning the substitution pattern on the benzoyl ring, confirming the chlorine atom at the 3-position.

¹³C NMR spectroscopy would complement the proton data by providing the number of non-equivalent carbons and their chemical shifts, which are indicative of their electronic environment. This would allow for the definitive assignment of all 19 carbon atoms in the molecule, including the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.

Table 1: Hypothetical ¹H NMR Data for 4-Dechloro-3-chloro indomethacin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₉H₁₆ClNO₄), the exact mass would be a key parameter for its identification.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. The fragmentation pathways are often predictable and provide valuable structural information, confirming the connectivity of the different functional groups. For instance, characteristic fragmentation would be expected from the cleavage of the amide bond linking the 3-chlorobenzoyl group to the indole core and the loss of the acetic acid side chain.

Table 3: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₆ClNO₄ |

| Calculated Exact Mass | Data not available |

| Observed Exact Mass | Data not available |

| Major Fragmentation Ions (m/z) | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups it contains.

Key expected absorptions would include the stretching vibrations of the carboxylic acid O-H, the amide C=O, the carboxylic acid C=O, the aromatic C=C bonds, the C-O bond of the methoxy group, and the C-Cl bond. The precise positions of these bands would provide evidence for the molecular structure.

Table 4: Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Chromatographic Techniques for Purity Determination and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a chemical compound and for profiling its impurities. For an active pharmaceutical ingredient (API) like indomethacin, regulatory bodies like the European Pharmacopoeia mandate strict control over impurities.

A validated HPLC method would be used to separate this compound from the parent drug, indomethacin, and other related impurities. The method would be optimized for parameters such as column type, mobile phase composition, flow rate, and detection wavelength. The purity of a sample of this compound would be determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram. This is a critical aspect of quality control for this compound, especially when it is used as a reference standard for impurity testing.

Table 5: Hypothetical HPLC Purity Data for this compound

| Parameter | Value |

| Chromatographic Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

| Purity (%) | >95% (as stated by suppliers) |

Preclinical Data on this compound Remains Elusive

The inquiry sought to explore the following specific areas of research for this compound:

In Vitro Enzyme Inhibition Profiling: This would have involved a detailed look at its inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, the determination of its half-maximal inhibitory concentrations (IC50) and selectivity ratios, and an assessment of other potential enzyme targets relevant to the broader pharmacology of indomethacin.

Cellular and Molecular Mechanistic Studies: This section was intended to investigate the compound's impact on the synthesis of prostaglandin (B15479496) E2 (PGE2) in various cell lines and to elucidate its modulation of key intracellular signaling pathways, such as NF-κB and MAPK.

Without specific research dedicated to this compound, any attempt to populate the requested data tables or elaborate on its specific pharmacological activities would be speculative. General information about indomethacin or other halogenated analogs cannot be substituted, as the precise positioning of the chloro-substituents would significantly influence the molecule's biological activity.

Further research and publication in peer-reviewed scientific journals are required to ascertain the specific preclinical pharmacological profile of this compound. Until such data becomes publicly accessible, a comprehensive and scientifically accurate article on this specific compound cannot be generated.

Comparative Preclinical Pharmacological Investigations

Cellular and Molecular Mechanistic Studies

Evaluation of Cell Proliferation and Apoptosis in Preclinical Cell Models

The impact of indomethacin (B1671933) and its derivatives on cell proliferation and apoptosis has been a subject of considerable research, particularly in the context of cancer and inflammation. Studies have shown that some non-steroidal anti-inflammatory drugs (NSAIDs), including indomethacin, can inhibit cell replication and induce apoptosis. nih.gov This effect is often observed at concentrations higher than those required for cyclooxygenase (COX) inhibition, suggesting the involvement of COX-independent mechanisms. nih.gov

For instance, research on various indomethacin derivatives has demonstrated their potential to induce apoptosis by arresting the cell cycle at different phases. Some analogs have been shown to halt the cell cycle at the G1/S or G0/G1 phase in colon cancer cell lines such as HT-29 and HCT-116. nih.gov Mechanistic studies have pointed towards the inhibition of cyclin-dependent kinases (CDK), like CDK-2A, as a potential pathway for these effects. nih.gov Other derivatives have been found to induce cell cycle arrest in the G2/M phase. nih.gov These findings highlight the diverse mechanisms through which indomethacin analogs can exert their anti-proliferative effects.

| Cell Line | Compound | Effect | Potential Mechanism |

| Lewis Lung Carcinoma | Indomethacin | Antiproliferative, Reduced Cell Viability | Shift in cell cycle profile (reduced S and G2/M phases, increased G1 phase) nih.govnih.gov |

| HT-29 (Colon Cancer) | Indomethacin Derivatives | Apoptosis, Cell Cycle Arrest (G1/S phase) | Inhibition of CDK-2A nih.gov |

| HCT-116 (Colon Cancer) | Indomethacin Derivatives | Apoptosis, Cell Cycle Arrest (G0/G1 phase) | Not specified nih.gov |

| HepG2 (Liver Cancer) | OAO-Indomethacin Derivatives | Apoptosis, Cell Cycle Arrest (G2/M phase) | Reduced COX-2 expression nih.gov |

| CRPC (Prostate Cancer) | Indomethacin Derivatives | Inhibition of Tumor Growth | Increased protein levels of cleaved Caspase-7 and PARP1, upregulated Caspase-3/7 activity nih.gov |

In Vivo Anti-inflammatory Efficacy in Animal Models

The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds. The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by edema, which can be quantified over time.

Indomethacin consistently demonstrates potent anti-inflammatory effects in this model, significantly reducing paw edema. nih.govnih.gov Studies on various indomethacin analogs have also reported significant anti-inflammatory activity, with some derivatives showing efficacy comparable to or even greater than the parent drug. acs.org For example, certain ester analogs of indomethacin have exhibited superior peripheral analgesic and anti-inflammatory effects in comparison to indomethacin itself. acs.org

| Compound | Model | Key Findings |

| Indomethacin | Carrageenan-Induced Paw Edema (Rat) | Dose-dependent inhibition of paw edema. nih.govnih.gov |

| Indomethacin Ester Analogs | Carrageenan-Induced Paw Edema (Rat) | Significant anti-inflammatory activity, some superior to indomethacin. acs.org |

| Rofecoxib | Carrageenan-Induced Paw Edema (Rat) | Reduced paw edema. nih.gov |

| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | Reduced paw edema. nih.gov |

| Nimesulide | Carrageenan-Induced Paw Edema (Rat) | Reduced paw edema. nih.gov |

To assess the potential efficacy of compounds against chronic inflammatory conditions like rheumatoid arthritis, more complex animal models such as adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) are employed. nih.govacs.orgcreative-biolabs.comnih.govresearchgate.net These models mimic several pathological features of human rheumatoid arthritis, including joint inflammation, synovial proliferation, and cartilage and bone destruction. nih.gov

In these models, indomethacin has been shown to be effective in reducing the clinical signs of arthritis, such as joint swelling. nih.gov However, its ability to prevent the underlying joint damage is considered limited compared to disease-modifying antirheumatic drugs (DMARDs). nih.gov Preclinical studies evaluating indomethacin derivatives in these chronic models are less common in the public domain, but the established efficacy of indomethacin provides a strong rationale for investigating novel analogs with potentially improved efficacy and safety profiles.

The anti-inflammatory efficacy of new compounds is often benchmarked against established NSAIDs like indomethacin, diclofenac (B195802), and ibuprofen (B1674241). In the carrageenan-induced paw edema model, indomethacin is frequently used as a positive control and has been shown to be more potent than some other NSAIDs. nih.gov For instance, at the same dose, indomethacin produced a greater reduction in paw edema compared to rofecoxib, celecoxib, and nimesulide. nih.gov

In comparative studies using patch formulations in a rat model, a 1% diclofenac patch demonstrated stronger and more persistent anti-inflammatory and analgesic effects than a 3.75% indomethacin patch. nih.gov In clinical settings for rheumatoid arthritis, ibuprofen and indomethacin have been shown to have comparable efficacy, although with some differences in patient preference and side effect profiles. nih.gov Meta-analyses comparing etoricoxib (B1671761) with indomethacin for acute gout have found comparable efficacy in pain reduction. bmj.com

These comparative data are crucial for positioning new chemical entities within the existing therapeutic landscape and for identifying compounds with a superior efficacy and safety balance.

Structure Activity Relationship Sar Insights from Halogen Position Isomerism

Investigating the Influence of Benzoyl Chlorination Position (3-chloro vs. 4-chloro) on Biological Activity

The biological activity of indomethacin (B1671933) analogs is primarily attributed to their ability to inhibit COX-1 and COX-2 enzymes, which are key to the inflammatory pathway. The position of the chloro substituent on the benzoyl ring can significantly modulate this inhibitory potency and selectivity.

To illustrate the potential differences in activity, a hypothetical comparison based on known SAR principles is presented in the table below. It is crucial to note that these are projected values and require experimental validation.

| Compound | Projected COX-1 IC50 (µM) | Projected COX-2 IC50 (µM) | Projected Selectivity Index (COX-1/COX-2) |

| Indomethacin (4-chloro-benzoyl) | 0.1 | 1.5 | 0.067 |

| 4-Dechloro-3-chloro indomethacin | 0.5 | 5.0 | 0.1 |

This table is illustrative and based on general SAR principles, not on direct experimental data for this compound.

Computational Chemistry Approaches to Receptor Binding and Molecular Docking

Molecular docking simulations are powerful computational tools to visualize and predict how a ligand, such as an indomethacin analog, binds to its receptor, in this case, the COX enzyme. These studies can provide a rational basis for understanding the differences in biological activity between the 3-chloro and 4-chloro isomers.

A molecular docking study would likely reveal that the 4-chlorobenzoyl group of indomethacin fits snugly into a hydrophobic channel of the COX active site. The chlorine atom at the para-position can form favorable van der Waals interactions with non-polar amino acid residues, thereby anchoring the molecule firmly.

For this compound, the docking simulation might show a slightly different binding orientation. The chlorine atom at the 3-position would force the benzoyl ring to adopt a different conformation within the active site. This could lead to less optimal hydrophobic interactions or potential steric clashes with nearby residues, which might explain a potentially lower binding affinity and, consequently, reduced inhibitory activity compared to the 4-chloro isomer. The binding energies calculated from such simulations could provide a quantitative estimate of this difference in affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Analog Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of indomethacin analogs with varying substituents, a QSAR model could be developed to predict the potency of new, untested analogs.

In the context of this compound, a QSAR model could incorporate various physicochemical descriptors, such as:

Topological descriptors: Describing the connectivity and branching of the molecule.

Electronic descriptors: Such as the Hammett constant (σ), which quantifies the electron-withdrawing or -donating nature of the substituent. The σ value for a meta-chloro group differs from that of a para-chloro group, which would be a key parameter in the QSAR equation.

Steric descriptors: Like molar refractivity (MR) or Taft steric parameters (Es), which account for the size and shape of the substituent.

A robust QSAR model would likely predict a difference in the biological activity of the 3-chloro and 4-chloro isomers based on the different values of these descriptors. The model could help in understanding which properties are most influential in determining the inhibitory potency and could guide the design of more potent analogs.

Implications for De Novo Design of Indole-Acetic Acid Scaffolds with Tuned Activity

The insights gained from comparing the 3-chloro and 4-chloro isomers of indomethacin have significant implications for the de novo design of novel indole-acetic acid scaffolds. Understanding how a subtle change in the position of a halogen atom can affect biological activity allows for a more rational approach to drug design.

This knowledge can be used to:

Fine-tune selectivity: By strategically placing substituents, it may be possible to design analogs with a desired selectivity profile, for example, a higher selectivity for COX-2 over COX-1, which is often associated with a better gastrointestinal safety profile.

Optimize potency: The understanding of the steric and electronic requirements of the COX active site can guide the selection of substituents to maximize binding affinity and inhibitory potency.

Explore novel interactions: The repositioning of functional groups might allow for the exploration of new interactions within the active site that were not previously possible with the traditional substitution patterns.

Formation and Analytical Significance As an Impurity/degradation Product

Identification of "4-Dechloro-3-chloro indomethacin" as an Impurity in Indomethacin (B1671933) Manufacturing

This compound, also known as Indomethacin EP Impurity E, is a recognized process-related impurity that can arise during the synthesis of indomethacin. allmpus.comdrjcrbio.com Its structure is closely related to the parent drug, with the key difference being the position of the chlorine atom on the benzoyl moiety. In indomethacin, the chlorine atom is at the 4-position of the benzoyl ring, whereas in this impurity, the chlorine atom is shifted to the 3-position, and the 4-position is unsubstituted by chlorine. drjcrbio.com

The primary route for the synthesis of indomethacin involves the acylation of 5-methoxy-2-methyl-1H-indole-3-acetic acid with p-chlorobenzoyl chloride. sciencesnail.com If the starting material, p-chlorobenzoyl chloride, is contaminated with its isomer, m-chlorobenzoyl chloride, the corresponding impurity, this compound, will be formed alongside the active ingredient. The similarity in the chemical properties of these isomers makes their separation challenging, both in the starting materials and in the final product.

Investigation of Potential Degradation Pathways Leading to its Formation

While primarily considered a process-related impurity, the potential for the formation of this compound through degradation or rearrangement pathways cannot be entirely ruled out, although it is less commonly reported than hydrolytic degradation products. nih.govnih.gov Isomerization reactions, potentially catalyzed by acidic or basic conditions or by exposure to heat or light during manufacturing or storage, could theoretically lead to the migration of the chloro substituent on the benzoyl ring. However, the more prevalent degradation pathways for indomethacin typically involve the hydrolysis of the amide bond, leading to the formation of 4-chlorobenzoic acid and 5-methoxy-2-methyl-1H-indole-3-acetic acid. nih.govnih.gov

Chlorination-dechlorination rearrangements are another theoretical possibility, although less likely under standard manufacturing conditions. Such reactions would require specific catalytic conditions that are not typically employed in the synthesis of indomethacin. Therefore, the most significant source of this impurity remains the presence of the isomeric m-chlorobenzoyl chloride in the starting materials.

Development of Robust Analytical Methods for Impurity Detection and Quantification in Pharmaceutical Analysis

The structural similarity between indomethacin and its 4-dechloro-3-chloro isomer necessitates the use of high-resolution analytical techniques for their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most widely employed method for this purpose. nih.govresearchgate.net

Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength to achieve adequate resolution between the API and its impurities. Reversed-phase columns, such as C18, are commonly used, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The UV detection wavelength is usually set at a point where both indomethacin and its impurities exhibit significant absorbance, often around 237 nm or 240 nm. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the identification and quantification of this impurity, often after a derivatization step to increase the volatility of the analyte. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.

The validation of these analytical methods is crucial to ensure their accuracy, precision, linearity, and specificity for the intended purpose of impurity profiling.

Interactive Data Table: Example HPLC Method Parameters for Indomethacin Impurity Analysis

| Parameter | Condition |

| Column | Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile : 0.2% Phosphoric Acid (50:50, v/v) |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 237 nm |

| Run Time | 7.5 minutes |

| Internal Standard | Ketoprofen or Flurbiprofen |

Note: This is an example based on a method developed for indomethacin and its degradation products, and specific optimization would be required for the quantification of this compound. nih.gov

Establishment of "this compound" as a Certified Reference Material

To ensure the accuracy and reliability of analytical testing, certified reference materials (CRMs) of impurities are essential. This compound is available as a certified reference material from various suppliers of pharmaceutical standards. drjcrbio.comlgcstandards.com These reference materials are of high purity and come with a certificate of analysis that provides detailed information about their identity and purity, as determined by various analytical techniques such as HPLC, Mass Spectrometry, and NMR.

The availability of a CRM for this compound allows pharmaceutical manufacturers to:

Accurately identify and quantify this impurity in their raw materials and finished products.

Validate their analytical methods for specificity and accuracy.

Establish appropriate specifications for the maximum allowable level of this impurity in the drug substance.

The European Pharmacopoeia (EP) lists this compound as "Indomethacin EP Impurity E," further underscoring its regulatory significance. allmpus.com

Advanced Research Perspectives and Future Avenues

Exploration of Non-COX Mediated Biological Activities

While the anti-inflammatory effects of indomethacin (B1671933) are primarily attributed to its inhibition of COX enzymes, a growing body of evidence suggests that indomethacin and its analogs exert significant biological effects through COX-independent pathways. rsc.orgresearchgate.net These non-COX mediated actions are particularly relevant in the context of cancer, where NSAIDs have shown chemopreventive and therapeutic potential. rsc.orgspandidos-publications.com

For a novel derivative like 4-Dechloro-3-chloro indomethacin, the unique substitution pattern on the indole (B1671886) ring could modulate its interaction with various molecular targets beyond COX. Research on indomethacin has shown that it can influence cell proliferation, induce apoptosis (programmed cell death), and modulate immune responses through mechanisms independent of prostaglandin (B15479496) synthesis. researchgate.netresearchgate.net For instance, studies have demonstrated that some indomethacin analogs can inhibit multidrug resistance-associated protein 1 (MRP-1), a protein often implicated in the resistance of cancer cells to chemotherapy, without significant COX inhibitory activity. researchgate.net

Furthermore, certain indomethacin analogs have been found to inhibit aldose reductase-like family 1 member C3 (AKR1C3), an enzyme implicated in the progression of castrate-resistant prostate cancer, with greater selectivity than indomethacin itself. nih.govgoogle.com The specific chloro-substitution in this compound could potentially enhance its binding affinity and selectivity for such alternative targets.

Future research should, therefore, focus on screening this compound against a panel of cancer cell lines to assess its anti-proliferative and pro-apoptotic effects. Mechanistic studies would be crucial to identify its specific molecular targets, which may include transcription factors, signaling kinases, and other enzymes involved in tumorigenesis. spandidos-publications.com

Development of Prodrug Strategies or Targeted Delivery Systems for Modified Analogs

A significant challenge with traditional NSAIDs like indomethacin is the risk of gastrointestinal and cardiovascular side effects, often linked to systemic COX inhibition. Prodrug strategies and targeted delivery systems offer a promising approach to mitigate these adverse effects while enhancing therapeutic efficacy. nih.govsemanticscholar.org A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body, ideally at the target site. semanticscholar.org

For this compound, several prodrug approaches could be explored:

Phospholipid-based Prodrugs: Conjugating the drug to a phospholipid can facilitate its incorporation into lipoproteins and direct its delivery. The release of the active drug can be triggered by phospholipase A2 (PLA2), an enzyme that is often upregulated in inflamed tissues and tumors. researchgate.net

Nitric Oxide (NO)-Releasing Prodrugs: Attaching a nitric oxide-donating moiety to the indomethacin analog could offer a dual therapeutic benefit. NO is known to have gastroprotective effects, which could counteract the ulcerogenic potential of the NSAID. acs.org

Colon-Specific Delivery Systems: For conditions like colorectal cancer, formulating the drug in a way that it is released specifically in the colon can maximize its local therapeutic effect while minimizing systemic exposure. This can be achieved by creating prodrugs that are activated by the gut microbiota. researchgate.net

The development of such targeted delivery systems for this compound would require extensive in vitro and in vivo evaluation to assess their release kinetics, stability, and efficacy.

Application of Advanced Proteomic and Metabolomic Techniques for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of this compound, a systems-level understanding of its mechanism of action is essential. Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, are powerful tools for achieving this.

Proteomic analysis can identify the full spectrum of proteins that are differentially expressed or modified in cells or tissues upon treatment with the compound. spandidos-publications.comnih.govpsu.edu This can reveal novel drug targets and signaling pathways that are modulated by this compound, independent of its effects on COX. For example, proteomic studies on indomethacin have identified its influence on proteins involved in cell proliferation, invasion, apoptosis, and immunity in colorectal cancer cells. nih.govpsu.edu

Metabolomic profiling can provide a snapshot of the metabolic changes induced by the drug, offering insights into its impact on cellular energy metabolism, amino acid metabolism, and other key biochemical pathways. nih.govrsc.orgmdpi.com Studies on indomethacin have revealed significant alterations in the metabolic profiles of urine and stomach tissue, highlighting its effects on amino acid metabolism and the immune response. rsc.orgajmb.org

By integrating proteomic and metabolomic data, researchers can construct a comprehensive picture of the cellular response to this compound, leading to the identification of biomarkers for drug response and a deeper understanding of its therapeutic and potential toxicological effects. researchgate.netnih.gov

Below is an interactive data table summarizing the key proteins and metabolites identified in studies of indomethacin that could be relevant for investigating this compound.

| Omics Type | Molecule | Observed Change with Indomethacin | Potential Implication | Reference |

| Proteomics | Galectin-1 | Decreased | Inhibition of tumor proliferation and invasion | nih.govpsu.edu |

| Annexin A1 | Decreased | Modulation of apoptosis and immunity | nih.govpsu.edu | |

| Calreticulin | Decreased | Involvement in cell signaling | nih.govpsu.edu | |

| p44 MAPK | Downregulated | Inhibition of cell proliferation | spandidos-publications.com | |

| WISP-1 | Decreased | Induction of apoptosis | spandidos-publications.com | |

| Bcl-2-related protein A1 | Decreased | Promotion of apoptosis | spandidos-publications.com | |

| Metabolomics | Betaine | Decreased | Altered antioxidant response | nih.govajmb.org |

| Taurine | Decreased | Oxidative stress-related effects | nih.govajmb.org | |

| Glucose | Decreased | Altered energy metabolism | nih.govajmb.org | |

| Tryptophan | Decreased | Modulation of inflammatory pathways | nih.govajmb.org | |

| Prostaglandin E2 | Decreased | COX inhibition | rsc.orgmdpi.com | |

| Creatinine | Altered | Potential kidney effects | rsc.orgmdpi.com |

Leveraging Artificial Intelligence and Machine Learning for Novel Indole-Acetic Acid Derivative Discovery

The discovery and development of new drugs is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling rapid screening of virtual compound libraries, predicting drug properties, and identifying novel drug candidates. mdpi.comarxiv.org

In the context of indole-acetic acid derivatives, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data for indomethacin and its analogs to build models that predict the biological activity and toxicity of new derivatives like this compound based on their chemical structure. researchgate.net

Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify those with a high probability of binding to specific targets of interest, such as non-COX enzymes or receptors. arxiv.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of indole-acetic acid derivatives with improved efficacy and safety profiles.

Predicting Drug Interactions: ML models can be used to predict potential adverse drug-drug interactions, which is a critical aspect of drug safety. plos.org

By leveraging these computational tools, researchers can accelerate the discovery and optimization of novel indole-acetic acid derivatives, including analogs of this compound, for a range of therapeutic applications.

Q & A

Q. What synthetic pathways are commonly employed for the preparation of 4-Dechloro-3-chloro indomethacin, and how can its purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves dechlorination and substitution reactions starting from indomethacin precursors. Key steps include halogenation control and purification via column chromatography. Structural validation requires a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of chloro-substituents .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using USP-grade reference standards .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

For reproducibility, reaction conditions (e.g., solvent polarity, temperature) should be optimized using Design of Experiments (DoE) principles .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is standard for quantification in plasma or tissue homogenates. For enhanced sensitivity in trace analysis:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterated internal standards to minimize matrix effects .

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to improve detection limits .

Method validation should include linearity (1–100 ng/mL), recovery rates (>85%), and inter-day precision (RSD < 10%) .

Advanced Research Questions

Q. How can computational modeling and factorial design optimize the synthesis of this compound while minimizing byproduct formation?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways and intermediates using density functional theory (DFT) to identify energetically favorable conditions .

- Factorial Design : Screen variables (e.g., catalyst loading, reaction time) in a 2³ design to isolate critical factors. Response Surface Methodology (RSM) refines optimal parameters .

Example experimental matrix:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 5 | 10 |

| Reaction Time (h) | 12 | 24 |

- Machine Learning : Train models on historical reaction data to predict yields and byproduct profiles .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1M), alkaline (NaOH 0.1M), and oxidative (H₂O₂ 3%) conditions at 40–80°C. Monitor degradation via:

- Stability-Indicating HPLC : Resolve degradation products using gradient elution .

- LC-TOF-MS : Identify fragment ions to propose degradation mechanisms (e.g., hydrolysis of the amide bond) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .

Q. How do structural modifications of this compound influence its cyclooxygenase (COX) inhibition selectivity in vitro?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities to COX-1/2 isoforms using AutoDock Vina or Schrödinger Suite. Focus on chloro-substituent interactions with hydrophobic pockets .

- Enzyme Assays : Compare IC₅₀ values using recombinant COX-1/2 in a fluorometric inhibitor screening kit. Normalize data to indomethacin controls .

- Structure-Activity Relationship (SAR) : Correlate electronic (Hammett constants) and steric parameters (Taft indices) with inhibitory potency .

Key Methodological Considerations

- Data Contradictions : Discrepancies in yield or activity data may arise from solvent polarity effects (e.g., DMSO vs. ethanol) or impurities in starting materials. Cross-validate findings using orthogonal techniques .

- Theoretical Frameworks : Align experimental designs with reaction engineering principles (e.g., Langmuir-Hinshelwood kinetics for heterogeneous catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.